molecular formula C9H16ClNO B1624415 3-chloro-N-cyclohexylpropanamide CAS No. 61872-76-2

3-chloro-N-cyclohexylpropanamide

Cat. No.: B1624415
CAS No.: 61872-76-2
M. Wt: 189.68 g/mol
InChI Key: GPYXZWPPJXPZKP-UHFFFAOYSA-N
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Description

3-chloro-N-cyclohexylpropanamide is an organic compound with the molecular formula C9H16ClNO It is a derivative of propanamide, where a chlorine atom is attached to the third carbon of the propanamide chain, and a cyclohexyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyclohexylpropanamide typically involves the reaction of 3-chloropropanoyl chloride with cyclohexylamine. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction proceeds as follows:

3-chloropropanoyl chloride+cyclohexylamineThis compound+HCl\text{3-chloropropanoyl chloride} + \text{cyclohexylamine} \rightarrow \text{this compound} + \text{HCl} 3-chloropropanoyl chloride+cyclohexylamine→this compound+HCl

The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-cyclohexylpropanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents like water or ethanol.

    Reduction: Reagents like LiAlH4 or NaBH4 in dry ether or tetrahydrofuran (THF).

    Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic aqueous solutions.

Major Products Formed

    Nucleophilic Substitution: Formation of N-cyclohexylpropanamide derivatives.

    Reduction: Formation of 3-chloro-N-cyclohexylpropanol.

    Oxidation: Formation of 3-chloro-N-cyclohexylpropanoic acid.

Scientific Research Applications

3-chloro-N-cyclohexylpropanamide has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclohexylpropanamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-cyclopropylpropanamide
  • N-cyclohexylpropanamide
  • 3-(trifluoromethyl)cyclohexanone
  • 3-chlorophenylformamide
  • ethyl 3-cyano-3,3-diphenylpropanoate
  • 3-cyclohexyl-1-propanol
  • 4-phenyl-1,3-cyclohexanedione
  • 1,3-cyclohexanedione
  • 1-chloro-3-phenylpropane
  • ethyl 3-cyano-3-phenylpyruvate

Uniqueness

3-chloro-N-cyclohexylpropanamide is unique due to the presence of both a chlorine atom and a cyclohexyl group in its structure. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

3-chloro-N-cyclohexylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c10-7-6-9(12)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYXZWPPJXPZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407842
Record name 3-chloro-N-cyclohexylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61872-76-2
Record name 3-chloro-N-cyclohexylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

β-Chloropropionyl chloride (31.7 g.) is added dropwise to a stirred solution of cyclohexylamine (24.8 g.) and triethylamine (28.2 g.) in toluene (250 ml.). The mixture is cooled and filtered and the filtrate is evaporated to dryness under reduced pressure. There is thus obtained as residue β-chloro-N-cyclohexylpropionamide, m.p. 77°-80° C. β-Chloro-N- 2-furfurylpropionamide may similarly be obtained from furfurylamine.
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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